Cas no 6837-37-2 (Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-)

Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- structure
6837-37-2 structure
Productnaam:Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
CAS-nummer:6837-37-2
MF:C38H40N6O6
MW:676.7608
CID:505555
PubChem ID:110930

Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
    • 2,2'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)di(E)diazene-2,1-diyl]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide]
    • C.I.PigmentOrange14
    • N-(2,4-dimethylphenyl)-2-[4-[4-[1-[(2,4-dimethylphenyl)carbamoyl]-2-oxo-propyl]azo-3-methoxy-phenyl]-2-methoxy-phenyl]azo-3-oxo-butanamide
    • SCHEMBL21436452
    • Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-
    • 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
    • NS00044445
    • Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxo-
    • 16825-22-2
    • Butanamide, 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(2,4-dimethylphenyl)-3-oxo-
    • EINECS 229-920-2
    • 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxobutyramide)
    • 6837-37-2
    • 2-[[4-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
    • DTXSID90884336
    • DTXSID50276096
    • Inchi: InChI=1S/C38H40N6O6/c1-21-9-13-29(23(3)17-21)39-37(47)35(25(5)45)43-41-31-15-11-27(19-33(31)49-7)28-12-16-32(34(20-28)50-8)42-44-36(26(6)46)38(48)40-30-14-10-22(2)18-24(30)4/h9-20,35-36H,1-8H3,(H,39,47)(H,40,48)
    • InChI-sleutel: YXSIPVMEJUWUHA-UHFFFAOYSA-N
    • LACHT: CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)OC)OC)C

Berekende eigenschappen

  • Exacte massa: 676.3012
  • Monoisotopische massa: 676.301
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.2
  • Topologisch pooloppervlak: 160A^2

Experimentele eigenschappen

  • Dichtheid: 1.22
  • Kookpunt: 805.9°C at 760 mmHg
  • Vlampunt: 441.2°C
  • Brekindex: 1.606
  • PSA: 160.24

Butanamide,2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- Gerelateerde literatuur

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